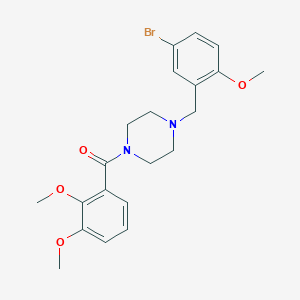![molecular formula C17H23ClN2O2S B248532 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B248532.png)
1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine, also known as BCT-100, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as piperazines and is being studied for its potential use in treating various medical conditions.
Wirkmechanismus
The exact mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine is not fully understood. However, it is believed to act on several molecular targets, including the dopamine and serotonin receptors. 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to have several biochemical and physiological effects. In cancer research, 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease research, 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to reduce the levels of amyloid-beta, a protein that forms plaques in the brains of Alzheimer's patients. In schizophrenia research, 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to improve the function of the prefrontal cortex, a brain region involved in cognitive and social function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity for its molecular targets. This allows researchers to study the effects of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine on specific pathways and receptors without affecting other cellular processes. However, one limitation of using 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine in lab experiments is its potential toxicity. 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to be toxic at high doses, and researchers must take precautions to ensure the safety of their experiments.
Zukünftige Richtungen
There are several future directions for 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine research. One direction is to further investigate its potential use in treating cancer, Alzheimer's disease, and schizophrenia. Another direction is to study its effects on other molecular targets and pathways. Additionally, researchers could explore the use of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine in combination with other drugs to enhance its therapeutic effects. Finally, researchers could investigate the potential use of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine in other medical conditions, such as depression and anxiety.
Synthesemethoden
The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine involves the reaction of bicyclo[2.2.1]hept-2-ene with 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction results in the formation of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine as a white solid. The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been reported in several research papers, and the yield and purity of the compound have been optimized.
Wissenschaftliche Forschungsanwendungen
1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been studied for its potential use in treating various medical conditions, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. In Alzheimer's disease research, 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to improve cognitive function in animal models. In schizophrenia research, 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to improve cognitive and social function in animal models.
Eigenschaften
Produktname |
1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine |
|---|---|
Molekularformel |
C17H23ClN2O2S |
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
1-(3-bicyclo[2.2.1]heptanyl)-4-(4-chlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H23ClN2O2S/c18-15-3-5-16(6-4-15)23(21,22)20-9-7-19(8-10-20)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12H2 |
InChI-Schlüssel |
CYSHXVTZOQJHRF-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CC2CC1CC2N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)

![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)

![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)

